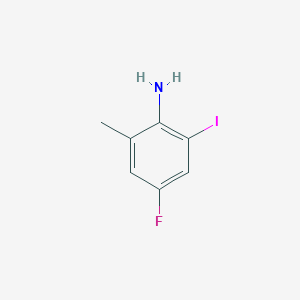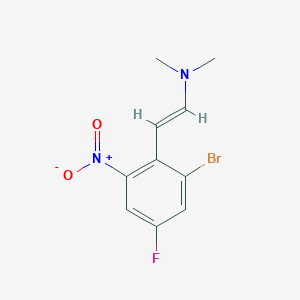
(E)-2-(2-bromo-4-fluoro-6-nitrophenyl)-N,N-dimethylethenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-4-fluoro-6-nitrophenyl)-N,N-dimethylethenamine is a complex organic compound characterized by the presence of bromine, fluorine, and nitro functional groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-fluoro-6-nitrophenyl)-N,N-dimethylethenamine typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-bromo-4-fluorophenol to introduce the nitro group, followed by a series of reactions to form the final compound. The reaction conditions often include the use of sulfuric acid and sodium nitrate under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures and environmental considerations are also crucial in industrial settings to manage the use of hazardous reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-4-fluoro-6-nitrophenyl)-N,N-dimethylethenamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of substituted phenyl compounds.
Aplicaciones Científicas De Investigación
2-(2-Bromo-4-fluoro-6-nitrophenyl)-N,N-dimethylethenamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-4-fluoro-6-nitrophenyl)-N,N-dimethylethenamine involves its interaction with specific molecular targets. The presence of the nitro, bromine, and fluorine groups can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-fluoro-6-nitrophenol: Shares similar functional groups but lacks the dimethylethenamine moiety.
4-Bromo-2-fluoro-6-nitrophenol: Another similar compound with slight variations in the position of functional groups.
Uniqueness
2-(2-Bromo-4-fluoro-6-nitrophenyl)-N,N-dimethylethenamine is unique due to the combination of its functional groups and the presence of the dimethylethenamine moiety
Propiedades
Fórmula molecular |
C10H10BrFN2O2 |
|---|---|
Peso molecular |
289.10 g/mol |
Nombre IUPAC |
(E)-2-(2-bromo-4-fluoro-6-nitrophenyl)-N,N-dimethylethenamine |
InChI |
InChI=1S/C10H10BrFN2O2/c1-13(2)4-3-8-9(11)5-7(12)6-10(8)14(15)16/h3-6H,1-2H3/b4-3+ |
Clave InChI |
SOEMKDGSZBZFBY-ONEGZZNKSA-N |
SMILES isomérico |
CN(C)/C=C/C1=C(C=C(C=C1Br)F)[N+](=O)[O-] |
SMILES canónico |
CN(C)C=CC1=C(C=C(C=C1Br)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




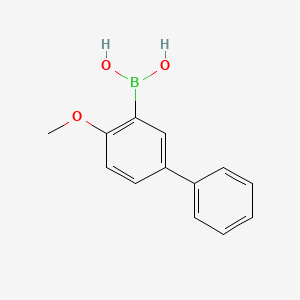
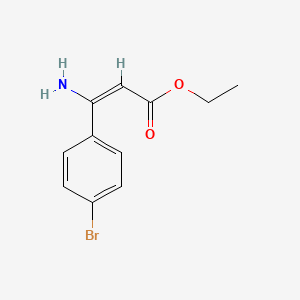





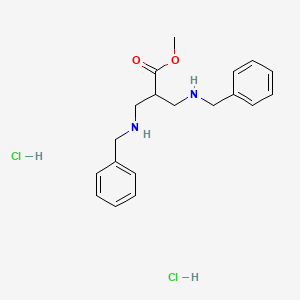
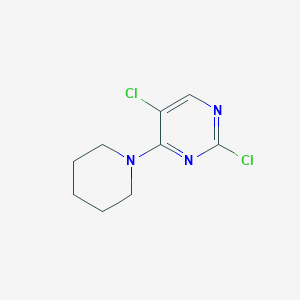
![1-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole](/img/structure/B13981017.png)
